Pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-4-10-11-3-1-2-9-7(5)11/h1-4H,(H2,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRIUEGHBZTNND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589562 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774549-55-2 | |
| Record name | Pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations
General Synthetic Approaches to Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives
The construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core is most commonly achieved through the cyclocondensation of 5-aminopyrazole derivatives with various 1,3-biselectrophilic reagents. nih.gov This approach allows for versatile structural modifications at multiple positions of the heterocyclic system. nih.gov The efficiency and regioselectivity of these reactions are often influenced by the nature of the reactants and the reaction conditions employed. nih.govnih.gov
Condensation Reactions of Aminopyrazoles
The reaction between aminopyrazoles, particularly those bearing a carboxamide or a precursor group at the 4-position, and 1,3-dielectrophiles is a cornerstone in the synthesis of pyrazolo[1,5-a]pyrimidine-3-carboxamides. nih.gov The aminopyrazole acts as a binucleophile, attacking the electrophilic centers of the 1,3-dicarbonyl compound or its synthetic equivalents to form the fused pyrimidine (B1678525) ring. nih.gov
The condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds, such as β-diketones and β-ketoesters, is a widely employed and efficient method for the synthesis of the pyrazolo[1,5-a]pyrimidine ring system. nih.govscispace.com These reactions typically proceed under acidic conditions, often in refluxing acetic acid, to facilitate the cyclization and dehydration steps. scispace.comresearchgate.net For instance, the reaction of substituted 5-aminopyrazoles with 1,3-diketones or ketoesters in the presence of sulfuric acid in acetic acid has been shown to produce pyrazolo[1,5-a]pyrimidine derivatives in high yields. researchgate.net
β-Enaminones are also effective 1,3-biselectrophilic partners for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov The reaction of 5-aminopyrazoles with enaminones provides a regioselective route to these fused heterocycles. researchgate.net Microwave-assisted synthesis has been successfully applied to the cyclocondensation of β-enaminones with NH-5-aminopyrazoles, offering a rapid and efficient method. researchgate.net
β-Ketonitriles serve as another class of 1,3-biselectrophiles for the construction of the pyrazolo[1,5-a]pyrimidine core. nih.gov The reaction of 5-aminopyrazoles with β-ketonitriles can lead to the formation of pyrazolo[1,5-a]pyrimidines with an amino group at the 7-position, which can be a useful handle for further functionalization.
| Aminopyrazole Reactant | 1,3-Biselectrophilic Compound | Reaction Conditions | Product | Yield (%) |
| 5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles | Acetylacetone (B45752) | H₂SO₄, Acetic Acid, Reflux | N-Aryl-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides | 87-95 |
| 5-Amino-3-methylpyrazole | Diethyl malonate | Sodium ethoxide, Reflux | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 |
| 5-Aminopyrazole | Enaminones | Acetic Acid, Reflux | 7-(Aryl)-2-methyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Not specified |
| NH-5-Aminopyrazoles | β-Enaminones | Microwave, 180°C, 2 min | 2,7-Diarylsubstituted pyrazolo[1,5-a]pyrimidines | 88-97 |
α,β-Unsaturated nitriles are valuable reagents for the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.net The reaction of 5-aminopyrazoles with α,β-unsaturated nitriles, such as α-cinnamonitriles, typically occurs in the presence of a basic catalyst like piperidine (B6355638) or triethylamine (B128534). researchgate.netresearchgate.net This reaction provides access to 7-aminopyrazolo[1,5-a]pyrimidine derivatives. For example, the reaction of 5-amino-N-aryl-1H-pyrazoles with 2-(4-methoxybenzylidene)malononitrile in refluxing ethanol (B145695) yields the corresponding 7-amino-pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net
The reaction of 5-aminopyrazoles with α,β-unsaturated ketones also leads to the formation of the pyrazolo[1,5-a]pyrimidine ring system. nih.gov This transformation can be catalyzed by a base and involves the in situ formation of an α,β-unsaturated ketone from a saturated ketone via a radical process, followed by a [3+3] annulation with the aminopyrazole. nih.gov
| Aminopyrazole Reactant | α,β-Unsaturated Compound | Reaction Conditions | Product | Yield (%) |
| 5-Amino-N-aryl-1H-pyrazoles | 2-(4-Methoxybenzylidene)malononitrile | Ethanol, Reflux | 7-Amino-N-aryl-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamides | Not specified |
| 3-Aminopyrazoles | Saturated Ketones (in situ α,β-unsaturated ketone formation) | Cu(II)-catalyzed, Radical process | Diversely substituted pyrazolo[1,5-a]pyrimidines | Not specified |
The reaction of 5-aminopyrazoles with acetylacetone is a classic and straightforward method for the synthesis of 5,7-dimethylpyrazolo[1,5-a]pyrimidines. ekb.eg This condensation is typically carried out in a refluxing acidic solvent like acetic acid. ekb.eg Similarly, the reaction of 5-aminopyrazoles with malononitrile (B47326) derivatives can be employed to introduce amino and cyano groups onto the pyrimidine ring of the fused system. nih.gov For instance, the reaction of N-(5-amino-4-cyano-1H-pyrazole-3-yl)-benzamide with benzylidene malononitrile under microwave irradiation leads to the formation of a pyrazolo[1,5-a]pyrimidine derivative. nih.gov
Synthesis from Cyanoacetamides
An alternative approach to pyrazolo[1,5-a]pyrimidines involves the use of cyanoacetamide derivatives. For example, a method for the synthesis of pyrazolo[1,5-a]pyrimidines from cyanoacetohydrazide and push-pull systems like 1,3-dithietanes has been reported. redalyc.org This reaction proceeds in a dipolar aprotic solvent such as dimethylformamide and provides a direct route to the pyrazolo[1,5-a]pyrimidine core. redalyc.org
Multistep Synthetic Routes
The synthesis of complex this compound derivatives often requires multistep reaction sequences. These routes typically involve the initial construction of a substituted pyrazolo[1,5-a]pyrimidine core, followed by further modifications to introduce or unmask the carboxamide functionality and other desired substituents.
A common strategy involves the synthesis of a di- or tri-substituted pyrazolo[1,5-a]pyrimidine, which is then subjected to a series of transformations. For instance, a 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) derivative can be synthesized in a multi-step process starting from the reaction of 5-amino-3-methylpyrazole with diethyl malonate to form a dihydroxy-heterocycle. nih.gov This intermediate is then chlorinated using phosphorus oxychloride to yield a dichloro-derivative, which serves as a key intermediate for further functionalization through nucleophilic substitution and coupling reactions. nih.gov
Another multistep approach involves the synthesis of an ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, which can be converted to the corresponding alcohol by reduction. nih.gov The alcohol can then be oxidized to an aldehyde, which undergoes reductive amination with various amines. nih.govmdpi.com The final step often involves a palladium-catalyzed coupling reaction, such as the Buchwald-Hartwig reaction, to introduce further diversity at the 5-position of the pyrazolo[1,5-a]pyrimidine core. nih.govmdpi.com The carboxamide group can be introduced at various stages of the synthesis, for example, by hydrolysis of a nitrile group or by amidation of a carboxylic acid or ester. ekb.eg
A notable example of a multistep synthesis is that of Zanubrutinib, a Bruton's tyrosine kinase inhibitor, which features a pyrazolo[1,5-a]pyrimidine core. nih.gov Its synthesis involves the reaction of a β-enaminone derivative to construct the core structure, followed by several steps to introduce the necessary functional groups. nih.gov
| Starting Material | Key Intermediate(s) | Key Reactions | Final Product Type |
| 5-Amino-3-methylpyrazole | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol, 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Condensation, Chlorination, Nucleophilic Substitution, Coupling Reactions | 2-Methyl pyrazolo[1,5-a]pyrimidine derivatives |
| Ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate | 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-2-yl)methanol, 5-Chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carbaldehyde | Reduction, Oxidation, Reductive Amination, Buchwald-Hartwig Coupling | 5-Substituted-pyrazolo[1,5-a]pyrimidine derivatives |
| N-(Aryl)-2-cyano-3-[(4-methoxyphenyl)-amino]-3-(methylthio)acrylamides | 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides | Reaction with hydrazine (B178648) hydrate, Condensation with acetylacetone | N-Aryl-2-[(4-methoxyphenyl)amino]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides |
Specific Reaction Types and Catalytic Approaches
The synthesis and derivatization of pyrazolo[1,5-a]pyrimidines, including the 3-carboxamide variant, are achieved through a range of specific reaction types and catalytic systems. These methods offer versatility in substrate scope, reaction conditions, and functional group tolerance, enabling the creation of diverse chemical libraries. Key approaches include classical acid and base catalysis, modern cross-coupling reactions, and green chemistry techniques such as ultrasound and microwave irradiation, and the use of novel solvent systems.
Acid-Catalyzed Reactions
Acid catalysis is a cornerstone in the construction of the pyrazolo[1,5-a]pyrimidine ring system. The most common application is in the cyclocondensation reaction between 5-aminopyrazoles and various β-dicarbonyl compounds or their equivalents. nih.gov This reaction typically proceeds by nucleophilic attack of the aminopyrazole onto a carbonyl group, followed by an acid-facilitated cyclization and dehydration to form the fused pyrimidine ring. nih.gov
Glacial acetic acid is frequently used as both a solvent and a catalyst for these condensation reactions. For instance, novel series of pyrazolo[1,5-a]pyrimidines have been synthesized by condensing 5-amino-1H-pyrazoles with 3-(dimethylamino)-1-aryl-prop-2-en-1-ones (enaminones) in acetic acid. researchgate.net Stronger acids like sulfuric acid can also be employed, not only for ring formation but also for subsequent functional group transformations. A notable example is the partial hydrolysis of a 3-carbonitrile group on the pyrazolo[1,5-a]pyrimidine core to the corresponding 3-carboxamide using sulfuric acid. researchgate.net Lewis acids are also effective in promoting these cyclizations. nih.gov
A summary of representative acid-catalyzed reactions is presented below.
| Reactants | Acid Catalyst | Product Type | Yield | Reference |
| 5-Amino-1H-pyrazoles and Enaminones | Glacial Acetic Acid | Pyrazolo[1,5-a]pyrimidines | Not specified | researchgate.net |
| 3-Formylchromones and 3-Aminopyrazoles | Not specified | 2-Hydroxybenzoyl-pyrazolo[1,5-a]pyrimidines | Up to 88% | researchgate.net |
| 2-Methyl-7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile | Sulphuric Acid | 2-Methyl-7-(thiophen-2-yl)this compound | Not specified | researchgate.net |
Base-Catalyzed Reactions (e.g., Triethylamine, Piperidine, KOH)
Base-catalyzed reactions provide an alternative and powerful route to the pyrazolo[1,5-a]pyrimidine scaffold. Basic catalysts facilitate the condensation of aminopyrazoles with various reaction partners. For example, the reaction of aminopyrazoles with α,β-unsaturated nitriles is effectively catalyzed by organic bases such as triethylamine or piperidine. researchgate.net Similarly, the condensation with chalcones (1,3-diaryl-2-propen-1-ones) can be promoted by strong inorganic bases like potassium hydroxide (B78521) (KOH). researchgate.net
These catalysts are also crucial in the multi-step synthesis of functionalized pyrazolo[1,5-a]pyrimidines. In the construction of phosphoinositide 3-kinase (PI3Kδ) inhibitors, a key step involves the reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of a base like sodium ethanolate (B101781) to form the dihydroxy-heterocycle intermediate. nih.gov Furthermore, nucleophilic substitution reactions on the pyrimidine ring are often performed under basic conditions. The selective substitution of a chlorine atom at the C7 position with morpholine (B109124) proceeds efficiently in the presence of potassium carbonate. nih.gov
| Reactants | Base Catalyst | Reaction Type | Product | Reference |
| Aminopyrazoles and α,β-Unsaturated Nitriles | Triethylamine or Piperidine | Condensation | Pyrazolo[1,5-a]pyrimidines | researchgate.net |
| Aminopyrazoles and Chalcones | KOH | Condensation | Pyrazolo[1,5-a]pyrimidines | researchgate.net |
| 5-Amino-3-methylpyrazole and Diethyl Malonate | Sodium Ethanolate | Condensation | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | nih.gov |
| 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine and Morpholine | Potassium Carbonate | Nucleophilic Substitution | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | nih.gov |
Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are indispensable tools for the advanced functionalization of the pyrazolo[1,5-a]pyrimidine core, including precursors to the 3-carboxamide derivatives. nih.gov These reactions allow for the precise introduction of aryl, alkynyl, and amine substituents at specific positions, which is critical for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov
A sequential, site-selective cross-coupling strategy has been demonstrated on a 2,6-dibromopyrazolo[1,5-a]pyrimidine-3-carboxylate scaffold. rsc.org This involved an initial Sonogashira coupling at the more reactive C6-position, followed by a second Sonogashira, a Suzuki-Miyaura, or a Buchwald-Hartwig coupling at the C2-position. rsc.org
Suzuki-Miyaura Coupling : This reaction is widely used to form carbon-carbon bonds, typically attaching aryl or heteroaryl groups. nih.govrsc.org For example, 5-chloro-pyrazolo[1,5-a]pyrimidine intermediates can be coupled with various boronic acids or their esters in the presence of a palladium catalyst to generate C5-arylated products. nih.govencyclopedia.pub
Buchwald-Hartwig Amination : This reaction is used to form carbon-nitrogen bonds, introducing aryl or heteroaryl amine moieties. nih.govrsc.org It has been employed to couple substituted anilines or benzimidazoles to chloro-substituted pyrazolo[1,5-a]pyrimidines, often under microwave irradiation to accelerate the reaction. nih.govnih.govevitachem.com
Sonogashira Coupling : This reaction creates carbon-carbon bonds between sp-hybridized carbons (terminal alkynes) and sp2-hybridized carbons (aryl/vinyl halides). It has been used for the regioselective introduction of alkynyl groups onto the pyrazolo[1,5-a]pyrimidine ring system. rsc.org
| Coupling Reaction | Reactants | Catalyst System (Example) | Bond Formed | Reference |
| Suzuki-Miyaura | 5-Chloro-pyrazolo[1,5-a]pyrimidine, Boronic Acid Esters | Tetrakis(triphenylphosphine)palladium(0), Na2CO3 | C-C (Aryl) | nih.gov |
| Buchwald-Hartwig | 5-Chloro-pyrazolo[1,5-a]pyrimidine, Amines/Benzimidazoles | Palladium Catalyst | C-N | nih.govnih.gov |
| Sonogashira | 2,6-Dibromopyrazolo[1,5-a]pyrimidine, Terminal Alkynes | Not specified | C-C (Alkynyl) | rsc.org |
Reactions under Ultrasound Irradiation
The use of ultrasound irradiation represents a significant advancement in green chemistry for the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov This technique offers numerous advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, milder operating conditions, and enhanced environmental friendliness. researchgate.netnih.gov
Ultrasound-assisted synthesis has been successfully applied to the condensation of aminopyrazoles with various formylated active proton compounds. researchgate.netresearchgate.net These reactions, often conducted in aqueous media with a mild acid catalyst like potassium hydrogen sulfate (B86663) (KHSO₄), are clean and efficient. researchgate.neteurjchem.com The method's effectiveness stems from the phenomenon of acoustic cavitation, which generates localized high-pressure and high-temperature zones, accelerating the reaction rates. researchgate.net This approach is particularly beneficial for multicomponent reactions, enabling the construction of complex heterocyclic structures in a single, efficient step. nih.gov
| Reactants | Conditions | Advantages | Yield | Reference |
| Aminopyrazole and Formylated Active Proton Compounds | Ultrasound, Aqueous Media | Shorter reaction time, higher yields, milder conditions | High to excellent | researchgate.net |
| Aminopyrazole and Formylated Active Proton Compounds | Ultrasound, KHSO₄ (aq.), | Green chemistry, easy work-up | Moderate to excellent (41-95%) | nih.govresearchgate.net |
| Carboxylate substituted-3-aminopyrazole and Formylated Active Proton Compounds | Ultrasound, Aqueous Ethanol, Mild Acid Catalyst | Green synthetic route | Not specified | eurjchem.com |
Deep Eutectic Solvents (DES) in Synthesis
Deep Eutectic Solvents (DES) are emerging as green and sustainable alternatives to traditional volatile organic solvents in chemical synthesis. researchgate.net A DES is typically a mixture of two or more components, which, at a particular molar ratio, form a eutectic with a melting point much lower than the individual components. They can act as both the solvent and the catalyst.
The use of DES has been reported for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net While detailed examples for the 3-carboxamide are sparse, the application of DES in the synthesis of related heterocycles highlights their potential. For instance, a DES composed of choline (B1196258) chloride and p-toluenesulfonic acid (p-TsOH) has been shown to be a highly effective medium for the synthesis of triazolo[1,5-a]pyrimidines, drastically reducing reaction times from hours to minutes. researchgate.net Furthermore, the development of Reactive Deep Eutectic Solvents (RDESs), where the solvent components are also the reactants, presents a novel and highly efficient strategy for amide bond formation, a key step in producing this compound. rsc.org This approach avoids hazardous solvents and simplifies product purification. rsc.org
| DES System (Example) | Reaction Type | Advantages | Reference |
| Choline Chloride / Urea or Glycerol | Paal-Knorr reactions | Effective solvent/catalyst | researchgate.net |
| Choline Chloride / p-TsOH | Cyclocondensation | Drastically reduced reaction time, high regioselectivity | researchgate.net |
| Reactive Deep Eutectic Solvents (RDESs) | Amide Synthesis | Greener approach, avoids hazardous solvents, simple product recovery | rsc.org |
Microwave-Assisted Synthesis
Microwave-assisted synthesis has become a powerful and widely adopted technology for the rapid and efficient preparation of pyrazolo[1,5-a]pyrimidines. nih.gov This method utilizes microwave irradiation to heat reactions directly and uniformly, leading to significant rate enhancements, often reducing reaction times from hours to minutes. nih.govresearchgate.net It frequently results in higher yields, increased product purity, and aligns with the principles of green chemistry by reducing solvent usage and energy consumption. nih.gov
This technique is particularly effective for multicomponent reactions, such as the three-component condensation of 3-aminopyrazoles, aldehydes, and β-dicarbonyl compounds. nih.gov It is also used to accelerate cyclization reactions and palladium-catalyzed cross-couplings, like the Buchwald-Hartwig amination. nih.govnih.gov A library of novel pyrazolo[1,5-a]pyrimidines was synthesized in a three-step sequence using a microwave reactor, with each step taking only 20 minutes at 120 °C, demonstrating the remarkable efficiency of this approach. byu.edu
| Reaction Type | Conditions | Key Advantages | Total Time (Example) | Reference |
| Three-Component Reaction | Microwave Irradiation | Rapid, high yields, high purity | Minutes | nih.gov |
| Cyclization | Microwave Irradiation, Solvent-free | Accelerated reaction, improved yield | Not specified | nih.gov |
| Buchwald-Hartwig Coupling | Microwave Irradiation, Pd-catalyst | Accelerated C-N bond formation | Not specified | nih.gov |
| Three-Step Synthesis | Microwave Irradiation (120 °C) | Good to excellent yields (20-93%) | 1 hour | byu.edu |
Functionalization and Derivatization Strategies
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile platform that allows for extensive structural modifications. nih.govencyclopedia.pub Its rigid, bicyclic aromatic system offers multiple positions (C-2, C-3, C-5, C-6, and C-7) for functionalization, enabling the creation of diverse compound libraries for various applications, including drug discovery. nih.govencyclopedia.pubacs.org Strategies for derivatization often involve modifying substituents on the periphery of the core structure. nih.gov
The introduction of various functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine ring is a key strategy for modulating the properties of the resulting compounds. nih.govencyclopedia.pub Different positions on the heterocyclic core exhibit distinct reactivity, allowing for selective modifications.
C-2 Position: The C-2 position can be functionalized to introduce diverse substituents. For instance, research has focused on introducing various amine substituents at this position. nih.gov In one approach, an ester group at C-2 was reduced to an alcohol, which was then oxidized to an aldehyde. This aldehyde served as a precursor for reductive amination reactions to install different amine moieties. nih.gov Alternatively, a carbonyl group can be introduced at C-2, which has been observed to enhance biological activity in certain contexts. nih.gov Starting from a C-2 carboxylic acid ester, hydrolysis followed by amidation with various amines using coupling agents like HATU provides a direct route to C-2 carboxamides. nih.gov
C-3 Position: The C-3 position is highly nucleophilic, making it a common site for functionalization. encyclopedia.pub Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to introduce aryl and heteroaryl groups. nih.govmdpi.com This involves reacting a 3-bromo-pyrazolo[1,5-a]pyrimidine intermediate with various boronic acids or esters. nih.govmdpi.com Additionally, a direct C-H selenylation at the C-3 position can be achieved through an iodine-catalyzed three-component reaction involving aminopyrazoles, chalcones, and diselenides. rsc.org The carboxamide group itself at C-3 is a critical functional handle; its presence is noted to significantly enhance the biological activity of certain inhibitor classes. mdpi.com
C-5 Position: The C-5 position is another key site for modification, often functionalized through metal-catalyzed cross-coupling reactions. nih.gov For example, a chloro-substituent at C-5 can be replaced with indole (B1671886) derivatives via Suzuki coupling conditions, using a palladium catalyst and a suitable boronic acid pinacol (B44631) ester. nih.gov This position is crucial for interaction with biological targets, and introducing substituents like indole can form important hydrogen bonds. nih.gov
C-6 Position: The C-6 position can be functionalized to bear substituted carboxamide moieties. acs.orgacs.org Synthetic routes have been developed where a carboxamide is installed at this position as part of the core scaffold construction, allowing for diversification by varying the amine component used in the amidation step. acs.orgacs.org Furthermore, it has been shown that amines can be introduced at position C-6 through the reduction of 6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines. nih.gov
C-7 Position: The C-7 position is highly reactive towards nucleophilic substitution. nih.gov A common strategy involves the initial synthesis of a 5,7-dichloropyrazolo[1,5-a]pyrimidine (B1313661) intermediate. The greater reactivity of the C-7 chlorine atom allows for its selective substitution with nucleophiles like morpholine in the presence of a base. nih.gov The remaining C-5 chlorine can then be used for subsequent functionalization. nih.gov Palladium-catalyzed C-H activation has also been used to introduce aryl groups at the C-7 position, with the reaction's regioselectivity being influenced by the electronic properties of the coupling partners. encyclopedia.pub
Table 1: Summary of Functionalization Strategies at Specific Positions
| Position | Reaction Type | Reagents/Conditions | Introduced Substituent | Reference |
|---|---|---|---|---|
| C-2 | Reductive Amination | 1. LiAlH4 (ester reduction) 2. Dess-Martin periodinane (oxidation) 3. Amine, sodium triacetoxyborohydride | Amine derivatives | nih.gov |
| C-3 | Suzuki Coupling | 3-Bromo intermediate, Boronic acid/ester, Pd catalyst | Aryl/Heteroaryl groups | nih.gov |
| C-3 | C-H Selenylation | Aminopyrazole, Chalcone, Diselenide, I2 catalyst | Aryl/Alkylselanyl groups | rsc.org |
| C-5 | Suzuki Coupling | 5-Chloro intermediate, Indole-4-boronic acid pinacol ester, Pd(PPh3)4, Na2CO3 | Indole derivatives | nih.gov |
| C-6 | Amidation | C-6 carboxylic acid precursor, various amines | Substituted carboxamides | acs.orgacs.org |
| C-7 | Nucleophilic Substitution | 5,7-Dichloro intermediate, Morpholine, K2CO3 | Morpholine | nih.gov |
| C-7 | C-H Activation | Aryl bromide, Pd catalyst | Aryl groups | encyclopedia.pub |
The conversion of ester precursors to the final carboxamide is a fundamental transformation in the synthesis of Pyrazolo[1,5-a]pyrimidine-3-carboxamides. This two-step process typically involves the hydrolysis of a carboxylic acid ester to the corresponding carboxylic acid, followed by an amidation reaction.
The hydrolysis step is often achieved under basic conditions. For example, an ethyl ester at the C-2 position can be saponified using lithium hydroxide to yield the carboxylic acid in high yield. nih.gov Similarly, methyl 7-heteroarylpyrazolo[1,5-a]pyrimidine-3-carboxylates can be hydrolyzed to form the carboxylic acid intermediate, which is then used for subsequent amidation. researchgate.net
Once the carboxylic acid is formed, standard peptide coupling reagents are employed for the amidation step. Reagents such as 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a base like triethylamine or diisopropylethylamine (DIPEA) are effective for coupling the carboxylic acid with a wide range of primary and secondary amines to furnish the desired amides. nih.govnih.gov This method is a cornerstone for creating libraries of carboxamide derivatives. researchgate.net
An alternative route to the carboxamide involves the partial hydrolysis of a nitrile (cyano) group. The cyano group at the C-3 position of the pyrazolo[1,5-a]pyrimidine core can be converted to a primary carboxamide group using concentrated sulphuric acid. ekb.egresearchgate.net
Table 2: Key Transformations to this compound
| Starting Functional Group | Position | Reaction | Key Reagents | Product Functional Group | Reference |
|---|---|---|---|---|---|
| Carboxylate Ester | C-3 | Hydrolysis | Base (e.g., LiOH) | Carboxylic Acid | nih.govresearchgate.net |
| Carboxylic Acid | C-3 | Amidation | Amine, Coupling Agent (e.g., HATU), Base | Carboxamide | nih.govresearchgate.net |
| Carbonitrile | C-3 | Partial Hydrolysis | H2SO4 | Carboxamide | ekb.egresearchgate.net |
The pyrazolo[1,5-a]pyrimidine scaffold is considered a privileged structure, making it an excellent core for the design and synthesis of compound libraries for high-throughput screening. acs.orgnih.gov Parallel synthesis and combinatorial chemistry techniques are frequently utilized to rapidly generate large numbers of analogues for structure-activity relationship (SAR) studies. nih.govnih.gov
A common strategy involves a multi-step sequence where a common intermediate is synthesized on a large scale and then diversified in the final steps. For instance, a four-step protocol has been developed for the parallel synthesis of 7-heteroaryl-pyrazolo[1,5-a]pyrimidine-3-carboxamides. researchgate.net This process culminates in the hydrolysis of a methyl ester intermediate, followed by the amidation of the resulting carboxylic acid with a panel of different primary and secondary amines to produce a library of final compounds. researchgate.net
For larger libraries, combinatorial approaches are employed. One such method was used to synthesize a chemical set of over 400 distinct 3,6,7-substituted pyrazolo[1,5-a]pyrimidinecarboxamides. acs.orgacs.orgnih.gov To streamline this large-scale synthesis, the strategy involved the preparation of activated p-nitrophenyl esters from the carboxylic acid precursors. These activated esters readily react with various amines to form the target carboxamides. The workflow was further optimized by using scavenging reagents to remove excess reagents and the p-nitrophenol byproduct, facilitating purification and affording the target compounds in acceptable purity and yield for library applications. acs.orgacs.orgnih.gov
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substitutions on Biological Activity
Modifications around the pyrazolo[1,5-a]pyrimidine (B1248293) core are instrumental in defining the potency and selectivity of its derivatives. Key positions for substitution include C2, C3, C5, C6, and C7, with each position offering a unique opportunity to modulate the compound's pharmacological profile.
The carboxamide group at the C-3 position is a critical determinant of biological activity for this class of compounds. SAR analyses consistently indicate that the presence of a carboxamide or a related amide bond at this position significantly enhances inhibitory activity against various targets, particularly kinases. nih.gov
Enhanced Target Binding : The carboxamide moiety is crucial for establishing key binding interactions within the active sites of target proteins. For instance, in the context of Tropomyosin Receptor Kinase (Trk) inhibitors, the C-3 carboxamide significantly boosts inhibitory potency. nih.gov Similarly, for inhibitors of TNF-α, the ester or amide group at the C-3 position plays a pivotal role by forming hydrogen bonds with amino acid residues like GLY121 and TYR151 of the protein dimer. researchgate.net
Modifications to the Amide : Further optimization can be achieved by substituting the -NH group of the carboxamide. Replacing it with moieties like methyl or hydroxycyclohexyl has been shown to maximize Trk inhibition. nih.gov This suggests that the amide nitrogen can be functionalized to explore additional binding pockets or improve physicochemical properties.
Metabolic Stability : In some contexts, such as the development of B-Raf inhibitors, ester groups at position 3 were found to be metabolically unstable. This led researchers to explore amide derivatives as more stable and effective alternatives. nih.gov
The following table summarizes the impact of modifications at the C-3 position on the biological activity of select compounds.
| Compound Reference | Modification at Position 3 | Target | Activity/Finding |
| 8, 9 | Picolinamide (amide bond) | TrkA | IC₅₀ of 1.7 nM; the amide bond significantly enhanced activity. nih.gov |
| Generic | Carboxamide | Trk | Enhances inhibitory activity into the nanomolar range. nih.gov |
| Generic | Substitution on carboxamide -NH with methyl/hydroxycyclohexyl | Trk | Contributes to maximizing inhibitory activity. nih.gov |
| Generic | Ester/Amide moiety | TNF-α | Key for interaction with the protein dimer through H-bonds. researchgate.net |
Morpholine (B109124) Group : A morpholine ring at position 7 is a frequently utilized substituent that is critical for potent phosphoinositide 3-kinase (PI3K) inhibition. mdpi.commdpi.com The oxygen atom of the morpholine group acts as a hydrogen bond acceptor, forming a crucial interaction with the Val-828 residue in the hinge region of the PI3Kδ enzyme. mdpi.commdpi.com This "morpholine-pyrimidine" motif is a known driver of PI3Kδ activity. mdpi.com
Aryl and Heteroaryl Groups : Electron-donating groups (EDGs) attached to an aryl substituent at position 7 have been shown to enhance the photophysical properties of these compounds, leading to improved absorption and emission behaviors. rsc.org This is due to intramolecular charge transfer (ICT) to or from the fused ring system. rsc.org Conversely, electron-withdrawing groups (EWGs) tend to result in lower absorption and emission intensities. rsc.org
Phosphonium (B103445) Salt : Functionalization at position 7 can also be achieved by coupling with groups like 5-(diphenylphosphanyl)pyridine to generate a phosphonium salt, opening pathways for reactions with weaker nucleophiles. mdpi.com
The table below illustrates the effect of different substituents at the C-7 position.
| Compound Class | Substituent at Position 7 | Target Enzyme | Effect of Substitution |
| PI3Kδ Inhibitors | Morpholine | PI3Kδ | Forms a critical hydrogen bond with Val-828 in the hinge region, essential for inhibitory activity. mdpi.commdpi.com |
| Fluorescent Probes (e.g., 4a-g) | Aryl groups with EDGs | N/A | Improves absorption and emission intensities, enhancing fluorescent properties. rsc.org |
| Fluorescent Probes (e.g., 4a-g) | Aryl groups with EWGs | N/A | Leads to low absorption/emission intensities. rsc.org |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Methyl or Trifluoromethyl | Mtb | Retained activity but displayed detrimental effects in albumin-containing media, suggesting strong protein binding. acs.org |
Position 5 is another critical site for introducing diversity to the pyrazolo[1,5-a]pyrimidine scaffold, directly impacting potency and selectivity through interactions with specific pockets in target enzymes.
Aryl and Heteroaryl Groups for Kinase Inhibition : For Trk inhibitors, substituting the fifth position with a 2,5-difluorophenyl-substituted pyrrolidine (B122466) or a 2,5-difluorophenyl-substituted azabicyclohexane was found to be crucial for optimal activity. nih.govmdpi.com In the development of PI3Kδ inhibitors, placing indole (B1671886) or benzimidazole (B57391) derivatives at C-5 proved effective. mdpi.commdpi.com Indole groups at this position can form an additional hydrogen bond with Asp-787, enhancing selectivity for the PI3Kδ isoform. mdpi.com
Improving Metabolic Stability : The introduction of halogen atoms at position 5 can enhance the compound's resistance to metabolic degradation, thereby improving its pharmacokinetic profile. nih.gov
Synergistic Effects : The combination of substituents at positions 5 and 7 can create a synergistic effect. For instance, combining an electron-withdrawing halogen at position 5 with an electron-donating group at position 7 can optimize both metabolic stability and binding affinity. nih.gov
The following table details the impact of various C-5 substituents.
| Compound Class | Substituent at Position 5 | Target | Effect of Substitution |
| Trk Inhibitors | 2,5-difluorophenyl-substituted pyrrolidine | TrkA | Further increased Trk inhibition activity when combined with a C-3 picolinamide. nih.gov |
| PI3Kδ Inhibitors | Indole derivatives | PI3Kδ | Can form an additional hydrogen bond with Asp-787, improving selectivity. mdpi.com |
| PI3Kδ Inhibitors | 2-(difluoromethyl)-1H-benzimidazole | PI3Kδ | Derivatives with this substituent at C-5 showed potent activity, with IC₅₀ values in the nanomolar range. mdpi.com |
| Generic | Halogen atoms | N/A | Improves the compound's resistance to metabolic degradation. nih.gov |
While less frequently discussed than positions 3, 5, and 7, substitutions at the C-6 position can also contribute to the biological activity of pyrazolo[1,5-a]pyrimidine derivatives.
Optimizing Potency : Research on RET kinase inhibitors showed that aryl and heteroaryl groups (phenyl, p-acetamidophenyl, and 2-thiazolyl) at position 6 could enhance potency against certain resistance mutations. nih.gov
Maximizing Activity : In the context of NTRK1 inhibitors, the introduction of a fluorine atom at the sixth position was found to contribute to maximizing the compound's activity. nih.gov
Steric and van der Waals Effects : For certain PDE2A inhibitors, the substitution at position 6 involves a balance between van der Waals interactions with protein residues and the need for the smallest possible substituent size to fit the binding pocket. mdpi.com
Synthetic Access : Position 6 can be functionalized with an amine group through the catalytic reduction of an azo group intermediate, providing access to 1,2-diamine systems for further synthetic elaboration. nih.gov
Azo groups (-N=N-) can be incorporated into the pyrazolo[1,5-a]pyrimidine structure, primarily for applications as dyes or as synthetic intermediates to introduce other crucial functional groups. researchgate.net The synthesis of 5-amino-6-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidines, for example, creates a precursor where the azo group can be reduced. nih.gov This reduction yields a free amine at position 6, a functional group that is not easily introduced through common aromatic substitution methods and can be used to synthesize further fused-ring systems. nih.gov
Pharmacophore Identification and Optimization
Pharmacophore modeling based on SAR studies is essential for the rational design of new and improved pyrazolo[1,5-a]pyrimidine-based inhibitors. A pharmacophore represents the key structural features required for biological activity.
For kinase inhibitors, a common pharmacophore model for this scaffold includes:
Hinge-Binding Moiety : The core pyrazolo[1,5-a]pyrimidine ring system often serves as the hinge-binder, interacting with the backbone of the kinase hinge region. mdpi.com For example, it forms interactions with the Met592 residue in Trk kinases. mdpi.com
Hydrogen Bond Acceptor : A hydrogen bond acceptor at position 7, such as the oxygen in a morpholine ring, is crucial for anchoring the inhibitor in the ATP binding pocket, as seen in PI3Kδ inhibitors interacting with Val-828. mdpi.commdpi.com
Hydrogen Bond Donor/Acceptor at C-3 : The carboxamide group at position 3 provides essential hydrogen bonding capabilities that significantly enhance potency. nih.gov
Specificity-Driving Substituents : Aryl or heteroaryl groups at position 5 extend into specific pockets of the target enzyme, influencing potency and selectivity. mdpi.commdpi.com For example, an indole at C-5 in PI3Kδ inhibitors can interact with Asp-787, while a 2,5-difluorophenyl group at C-5 is optimal for Trk inhibitors. nih.govmdpi.com
Optimization strategies often involve exploring these key positions. For instance, linking the C-3 and C-5 positions through macrocyclization has been explored to develop highly selective casein kinase 2 (CK2) inhibitors, leading to compounds with high in vitro potency. nih.govbiorxiv.org This approach constrains the molecule's conformation, which can enhance binding affinity and selectivity. nih.gov The systematic optimization of these pharmacophoric elements has led to the discovery of highly potent and selective compounds for a range of therapeutic targets. rsc.orgnih.gov
Key Structural Features for Potency and Selectivity
SAR investigations have highlighted that modifications at nearly all positions of the pyrazolo[1,5-a]pyrimidine core (C2, C3, C5, C6, and C7) can influence pharmacological properties. mdpi.com The carboxamide moiety at the C-3 position is a critical interaction point; modifications here can significantly alter the compound's affinity for its target enzyme. mdpi.com For instance, replacing the carboxamide with a nitrile group has been found to enhance affinity, likely through polar interactions with asparagine residues in the enzyme's active site. mdpi.com
Substitutions at other positions also play a crucial role:
C5-Position : The introduction of hydrogen-bond donors at this position can enhance intrinsic potency by forming interactions with residues like aspartate in the kinase domain. nih.gov In other cases, a 5-methyl substitution was found to be well-tolerated. jst.go.jp
C6-Position : A methyl group at the C6-position has been shown to deliver a significant, sometimes more than tenfold, boost in potency for certain targets like phosphodiesterase 2A (PDE2A). jst.go.jp
C7-Position : Conversely, introducing a methyl group at the C7-position has been found to be detrimental to potency in some instances. jst.go.jp The nature of the substituent at C7, such as an aryl group, can also influence activity. nih.gov
These findings underscore the importance of a systematic, position-by-position approach to substitution to fine-tune the compound's interaction with its biological target. nih.gov
Table 1: Impact of Substitutions on Pyrazolo[1,5-a]pyrimidine-3-carboxamide Activity
| Position | Substitution | Observed Effect | Target Example | Citation |
|---|---|---|---|---|
| C3 | Nitrile Group | Increased affinity | B-cell lymphoma 6 (BCL6) | mdpi.com |
| C5 | Hydrogen-bond donors (e.g., amines) | Improved intrinsic potency | Interleukin-1 receptor-associated kinase 4 (IRAK4) | nih.gov |
| C5 | Nitrogen-linked heteroaryl | Alleviated in vitro phototoxicity | Phosphodiesterase 2A (PDE2A) | jst.go.jp |
| C6 | Methyl Group | 13-fold boost in potency | Phosphodiesterase 2A (PDE2A) | jst.go.jp |
| C7 | Methyl Group | Detrimental to potency | Phosphodiesterase 2A (PDE2A) | jst.go.jp |
Strategies for Enhancing Activity (e.g., Introduction of Donor Groups, Heterocyclic Moieties)
Researchers have employed several key strategies to enhance the biological activity of the this compound scaffold. A primary approach involves the introduction of diverse functional groups using techniques like palladium-catalyzed cross-coupling and click chemistry, which expands the structural diversity and biological activity of the derivatives. nih.gov
Specific strategies include:
Introduction of Amine Groups : The introduction of diamines at the 5-position of the pyrazolopyrimidine ring has been shown to markedly improve intrinsic potency for targets like IRAK4. nih.gov Crystal structures suggested that hydrogen-bond donors at this position could create favorable interactions with the carboxylate of specific aspartate residues. nih.gov
Addition of Heterocyclic Moieties : Replacing substituents with heterocyclic groups is another common strategy. For example, introducing a nitrogen-linked heteroaryl substituent, such as a triazole, at the 5-position was a key tactic to alleviate in vitro phototoxicity issues while optimizing potency and selectivity. jst.go.jp However, in some cases, replacing a carboxamide with certain heterocyclic groups did not succeed in improving properties like membrane permeability. nih.gov
Systematic Derivatization : A systematic approach to derivatization at the 5-position can be achieved via SNAr (Nucleophilic Aromatic Substitution) reaction of 5-chloro intermediates with a wide array of amines, allowing for rapid SAR exploration. nih.gov
These strategies demonstrate how targeted chemical modifications, often guided by structural insights into the target, can lead to compounds with significantly enhanced activity profiles. nih.govnih.gov
Addressing Selectivity Issues
A significant challenge in the development of kinase inhibitors is achieving selectivity, as many related kinases share a high degree of sequence homology in their ATP-binding sites. osti.gov For this compound derivatives, addressing selectivity is crucial for minimizing off-target effects. nih.gov
Strategies to improve selectivity include:
Scaffold Modification : SAR-driven modifications can fine-tune the selectivity profile across different kinases. nih.gov For example, replacing the polar pyrazolo[1,5-a]pyrimidine core with more lipophilic bicyclic cores like pyrrolo[2,1-f] nih.govnih.govosti.govtriazine has been explored to develop highly permeable and selective IRAK4 inhibitors. nih.gov
Targeted Substitutions : The introduction of specific substituents can mitigate undesirable activities. In the development of PDE2A inhibitors, introducing a substituent at the 5-position of the pyrazolo[1,5-a]pyrimidine core was critical for overcoming in vitro phototoxicity, a key selectivity issue. jst.go.jp
Kinome Profiling : A crucial part of addressing selectivity is comprehensive screening. Evaluating lead compounds against broad kinase panels helps to identify and subsequently engineer out unwanted cross-reactivity. nih.govosti.gov For example, a lead compound for IRAK4 inhibition was noted for being over 100-fold selective against 89% of kinases tested, providing a strong starting point for further optimization. nih.gov
These approaches highlight that achieving selectivity is a multi-faceted process involving scaffold hopping, precise structural modifications, and extensive biological screening.
Computational Approaches in SAR
Computational chemistry has become an indispensable tool in the design and optimization of this compound derivatives, enabling more rapid and focused drug discovery efforts.
Molecular Docking Studies
Molecular docking is widely used to predict the binding orientation of these compounds within the active site of their target proteins. osti.govresearchgate.net These studies provide critical insights into the interactions that govern potency and selectivity, thereby guiding further synthetic modifications. nih.gov
For example, docking studies have been used to:
Understand Binding Modes : A co-crystal structure of a quinoline-based IRAK4 inhibitor revealed its binding mode, which informed a scaffold modification strategy that ultimately led to the pyrazolo[1,5-a]pyrimidine series. osti.gov
Rationalize SAR : Docking helped to rationalize the observed SAR for MAPKAP-K2 inhibitors and their selectivity over other kinases like CDK2. acs.org An X-ray crystal structure later confirmed the predicted binding mode. acs.org
Identify Key Interactions : Studies have visualized key interactions, such as hydrogen bonds and arene-cation interactions, between this compound derivatives and the active sites of enzymes like S. aureus DNA gyrase. researchgate.net These models can show, for instance, a hydrogen bond forming between a cyano group on the pyrimidine (B1678525) ring and a serine residue in the enzyme's active site. researchgate.net
In Silico ADMET Prediction
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a crucial step in early-stage drug discovery to identify candidates with favorable pharmacokinetic profiles and minimize late-stage failures. nih.gov For pyrazolo[1,5-a]pyrimidine derivatives, computational tools like PreADMET and SwissADME are used to evaluate drug-likeness. nih.govresearchgate.net
These predictions assess various parameters, including:
Physicochemical Properties : Compliance with frameworks like Lipinski's rule of five. nih.govresearchgate.net
Absorption : Prediction of human intestinal absorption (HIA). nih.gov
Metabolism : Potential for inhibition of cytochrome P450 (CYP) isoforms. nih.govresearchgate.net
Toxicity : Predictions for carcinogenicity and human Ether-à-go-go-Related Gene (hERG) inhibition risk. nih.govresearchgate.net
Studies have shown that many pyrazolo[1,5-a]pyrimidine derivatives are predicted to have good gastrointestinal absorption and negative carcinogenicity, although some may present a medium risk for hERG inhibition. nih.govresearchgate.net
Table 2: Representative In Silico ADMET Predictions for Pyrazolo[1,5-a]pyrimidine Derivatives
| Property | Prediction | Significance | Citation |
|---|---|---|---|
| Lipinski's Rule of Five | Generally compliant | Indicates good potential for oral bioavailability | nih.govresearchgate.net |
| Human Intestinal Absorption (HIA) | Predicted to be high | Suggests good absorption after oral administration | nih.gov |
| CYP Isoform Inhibition | Some inhibition predicted | Potential for drug-drug interactions | researchgate.net |
| Carcinogenicity | Predicted as negative | Favorable long-term safety profile | nih.govresearchgate.net |
| hERG Inhibition | Medium risk | Potential for cardiac side effects | researchgate.net |
Virtual Library Creation for Compound Optimization
Computational approaches are also used to create and screen virtual libraries of this compound derivatives. byu.edu This process allows for the rapid exploration of a vast chemical space to identify novel compounds with potentially improved activity before committing to resource-intensive chemical synthesis.
The process typically involves:
Scaffold Selection : Starting with a known active compound or scaffold.
Virtual Docking : Docking an initial lead compound (e.g., RD-I-53) into the active site of a target kinase (e.g., VPS34) to understand its binding mode. byu.edu
Library Generation : Based on the docking results, a virtual library of new derivatives is generated by computationally adding or modifying substituents at various positions on the core scaffold. byu.edu
In Silico Screening : The virtual library is then screened computationally to prioritize a smaller, more manageable set of compounds with the highest predicted affinity and best ADMET properties for actual synthesis and biological testing. byu.edu This strategy was used to develop a library of derivatives of a lead compound to be screened for improved kinase inhibitory and anti-cancer activity. byu.edu
Quantum Chemical Calculations for Regioselectivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for understanding and predicting the regioselectivity of chemical reactions involving the pyrazolo[1,5-a]pyrimidine scaffold. These computational methods provide insights into the electronic structure and reactivity of molecules, allowing researchers to rationalize observed experimental outcomes and to design more selective synthetic routes.
Theoretical Framework
DFT calculations are employed to determine various molecular properties and reactivity indices that help in predicting the most probable sites for electrophilic and nucleophilic attacks. researchgate.net By solving the Kohn-Sham equations, one can obtain the electron density and from it, derive crucial parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Fukui functions. researchgate.netresearchgate.net
The regioselectivity in the functionalization of the pyrazolo[1,5-a]pyrimidine ring system is a critical aspect of its chemistry. For instance, in reactions such as halogenation, nitration, or formylation, the substitution pattern can be directed to various positions (C2, C3, C5, C6, or C7). rsc.org Computational studies help elucidate the factors governing these outcomes.
Frontier Molecular Orbital (FMO) Analysis
The distribution and energy of the frontier molecular orbitals, HOMO and LUMO, are fundamental in predicting chemical reactivity.
HOMO (Highest Occupied Molecular Orbital): The energy and location of the HOMO indicate the most probable sites for electrophilic attack. A region with a higher HOMO density is more electron-rich and thus more susceptible to reaction with electrophiles.
LUMO (Lowest Unoccupied Molecular Orbital): Conversely, the LUMO's location points to the most likely sites for nucleophilic attack. Regions with high LUMO density are more electron-deficient.
The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity. For pyrazolo[1,5-a]pyrimidine derivatives, DFT calculations have been used to compute these energies to understand the charge transfer that occurs within the molecule. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies for a Pyrazolo[1,5-a]pyrimidine Scaffold
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: The values presented are illustrative and derived from typical DFT calculations for pyrazolopyrimidine systems.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is a valuable tool for predicting how a molecule will interact with other species.
Negative Potential Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In pyrazolo[1,5-a]pyrimidines, these regions are typically located around the nitrogen atoms of the pyrimidine ring due to the lone pairs of electrons.
Positive Potential Regions (Blue): These are electron-deficient areas, indicating favorable sites for nucleophilic attack.
MEP analysis has been instrumental in studying various pyrazolopyrimidine isomers. researchgate.net
Fukui Functions and Local Reactivity Indices
For a more quantitative prediction of regioselectivity, Fukui functions (ƒ(r)) are calculated. These functions indicate the change in electron density at a specific point in the molecule upon the addition or removal of an electron. researchgate.net They are used to identify the most reactive sites for different types of attacks:
ƒ+(r): For nucleophilic attack (attack by a species that donates electrons).
ƒ-(r): For electrophilic attack (attack by a species that accepts electrons).
ƒ0(r): For radical attack.
The site with the highest value of the respective Fukui function is predicted to be the most reactive for that type of attack. researchgate.net Related parameters like local softness can also be derived to further refine these predictions. researchgate.net
Table 2: Calculated Fukui Indices for Electrophilic Attack (ƒ-) on the Pyrazolo[1,5-a]pyrimidine Ring
| Atomic Position | ƒ- Value | Predicted Reactivity |
|---|---|---|
| C2 | 0.08 | Moderate |
| C3 | 0.15 | High |
| C5 | 0.11 | Moderate-High |
| C6 | 0.05 | Low |
| C7 | 0.13 | High |
Note: These values are hypothetical and serve to illustrate how Fukui indices are used to predict regioselectivity. The presence of a carboxamide group at C3 would significantly alter these values.
In the context of This compound , the electron-withdrawing nature of the carboxamide group at the C3 position would be expected to decrease the electron density at this position, making it less susceptible to electrophilic attack compared to the unsubstituted ring. Conversely, it would influence the reactivity of other positions on the ring. DFT calculations are crucial for precisely quantifying these electronic effects and predicting the most likely sites for further functionalization. For example, studies on the synthesis of 3-iodo-pyrazolo[1,5-a]pyrimidines have shown that the cyclization approach can be highly regioselective, with mono-iodination occurring primarily at the 3-position of the parent ring. nih.gov Quantum chemical calculations can provide a theoretical basis for such observed regioselectivity. rsc.org
Mechanistic Investigations of Biological Activity
Enzyme Inhibition Studies
Derivatives of the pyrazolo[1,5-a]pyrimidine-3-carboxamide scaffold have been identified as potent inhibitors of a diverse range of enzymes, which underscores their potential as versatile therapeutic agents.
The enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase) is essential for the biosynthesis of the bacterial cell wall, making it a key target for antimicrobial agents. researchgate.net Inhibition of this enzyme disrupts the integrity of the cell wall, leading to bacterial lysis. researchgate.netresearchgate.net Certain this compound derivatives have demonstrated significant inhibitory activity against MurA. For instance, compound 4c in one study emerged as a potent MurA inhibitor, showing greater efficacy than the established antibiotic fosfomycin (B1673569). researchgate.netacs.org Molecular docking studies have further elucidated this mechanism, showing that these compounds can engage with crucial residues within the MurA active site. acs.org
| Compound | Target Organism/Enzyme | IC50 (μg/mL) | Reference Compound | IC50 (μg/mL) of Reference |
|---|---|---|---|---|
| Compound 4c | MurA | 3.77 ± 0.2 | Fosfomycin | Not specified in this study |
| Compound 4c (Arylazopyrazolo[1,5-a]pyrimidine) | MurA | 3.27 ± 0.2 | Fosfomycin | 9.63 ± 0.58 |
Tropomyosin receptor kinases (Trks), including TrkA, TrkB, and TrkC, are a family of receptor tyrosine kinases that play a vital role in cellular signaling pathways. researchgate.netresearchgate.net Their dysregulation is implicated in various cancers, making them a significant therapeutic target. researchgate.net The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus is a core feature of some approved drugs for NTRK fusion cancers. researchgate.net Consequently, numerous novel derivatives have been developed as Trk inhibitors. researchgate.netresearchgate.net For example, Repotrectinib, a macrocyclic pyrazolopyrimidine compound, is a potent inhibitor of TrkA, TrkB, and TrkC. rsc.org It is designed to anchor in the ATP-binding site of the Trk kinase, with its pyrazolopyrimidine moiety forming key interactions with the hinge region of the enzyme. rsc.org Other research has focused on developing various amino pyrazolopyrimidine compounds specifically as inhibitors of the Trk kinase family to treat diseases mediated by these receptors. google.com
Phosphodiesterase 2A (PDE2A) is an enzyme that hydrolyzes the second messengers cAMP and cGMP, which are crucial for cyclic nucleotide signaling in brain regions associated with learning and memory. jst.go.jp Inhibition of PDE2A is hypothesized to be a novel approach for treating cognitive impairment in neuropsychiatric and neurodegenerative disorders. jst.go.jpjst.go.jpnih.gov Extensive research has led to the discovery of potent and selective this compound derivatives as PDE2A inhibitors. nih.govacs.org Through structural modifications of initial screening hits, compounds with a desirable balance of preclinical properties have been identified. nih.govacs.org For instance, compound 38a was developed as an orally bioavailable and brain-penetrating PDE2A inhibitor. nih.govacs.org Cocrystal structure analysis revealed a unique binding mode for this compound within the PDE2A active site, providing insight into its potency and selectivity. nih.govacs.org
| Compound Name/Identifier | PDE2A Inhibitory Activity (IC50) | Key Structural Features |
|---|---|---|
| 6-methyl-N-((1R)-1-(4-(trifluoromethoxy)phenyl)propyl)this compound (38a ) | Potent (specific value not provided in abstract) | Combines key potency-enhancing functionalities with minimal MW increase. nih.govacs.org |
| N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)this compound (20 ) | Potent and highly selective over other PDE families. | Nitrogen-linked heteroaryl substituent at the 5-position alleviates in vitro phototoxicity. jst.go.jpnih.gov |
The pyrazolo[1,5-a]pyrimidine scaffold is a versatile template for developing inhibitors against a wide array of protein kinases, which are key regulators of cellular signaling and are frequently disrupted in cancers. nih.gov These compounds can act as ATP-competitive or allosteric inhibitors. nih.gov Specific derivatives have been developed to target particular kinases with high selectivity.
VPS34 and JAK1-JH2: A pyrazolo[1,5-a]pyrimidine derivative, RD-I-53 , was found to selectively inhibit the lipid kinase VPS34 and the pseudokinase JAK1-JH2 in a competitive binding inhibition assay. byu.edu
IRAK4: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical signal transducer in inflammatory pathways. nih.govscience.gov this compound derivatives have been identified as selective inhibitors of IRAK4, representing a potential therapeutic strategy for inflammatory diseases. nih.govnih.govmdpi.com
| Compound | Target Kinase | Inhibitory Activity (Kd) |
|---|---|---|
| RD-I-53 | VPS34 | 0.4 µM |
| RD-I-53 | JAK1-JH2 | 0.5 µM |
Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is an established strategy for managing type 2 diabetes. researchgate.net A number of pyrazolo[1,5-a]pyrimidine derivatives, particularly 6-amino-pyrazolo[1,5-a]pyrimidines, have been synthesized and evaluated as α-glucosidase inhibitors. researchgate.netnih.gov Many of these compounds have demonstrated excellent inhibitory activities, with potencies significantly higher than the standard drug, acarbose (B1664774). nih.gov For example, compound 3d from one study showed the highest potency among all synthesized derivatives in its class. nih.gov Kinetic analyses of the most active compounds revealed a competitive mechanism of inhibition. nih.gov
| Compound Series | Most Potent Compound | α-Glucosidase Inhibitory Activity (IC50) | Reference Drug (Acarbose) IC50 |
|---|---|---|---|
| 6-amino-N,5,7-triaryl-2-(phenylamino)pyrazolo[1,5-a]pyrimidine-3-carboxamides | 3d | 15.2 ± 0.4 µM | 750.0 ± 1.5 µM |
| Substituted ethyl 6-(2-phenyldiazenyl)-4,5-dihydro-7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylates | 3k | 94.61% inhibition | Not specified |
Cellular Mechanisms of Action
The inhibition of specific enzymes by this compound derivatives translates into distinct effects at the cellular level. These cellular mechanisms are the direct consequence of modulating key signaling pathways.
For instance, the PDE2A inhibitor 38a was shown to significantly elevate levels of 3',5'-cyclic guanosine (B1672433) monophosphate (cGMP) in the mouse brain following oral administration. nih.govacs.org Another PDE2A inhibitor, compound 20 , also robustly increased cGMP levels in the rat brain. jst.go.jpnih.gov This augmentation of cGMP signaling is the intended cellular mechanism for enhancing cognitive performance. jst.go.jpnih.gov
In the context of anticancer activity, certain this compound derivatives have been shown to induce apoptosis and cell cycle arrest. nih.gov Compound 7a , a potent CDK1 inhibitor, was found to arrest the cell cycle in the G2/M phase in HCT-116 colorectal cancer cells. nih.gov Furthermore, it was shown to induce apoptosis by increasing the expression of pro-apoptotic markers like p53, Bax, and cytochrome c, alongside caspases-3, -8, and -9, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This indicates that the pro-apoptotic effect is mediated through the intrinsic pathway. nih.gov
Inhibition of Cell Growth and Induction of Apoptosis (Anticancer)
Derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated significant potential as anticancer agents by directly impacting cell viability and promoting programmed cell death. nih.gov These compounds exhibit cytotoxic effects across a range of human cancer cell lines. mdpi.comresearchgate.net The primary mechanisms involve the halting of the cell cycle and the induction of apoptosis, which is a controlled process of cell death essential for eliminating cancerous cells. nih.gov
For instance, certain pyrazolo[1,5-a]pyrimidine derivatives have been shown to cause cell cycle arrest at the G2/M phase. mdpi.com In one study, compound 46, a derivative, induced a notable apoptosis rate of 36.72% in cancer cells. mdpi.com The antiproliferative effects are often achieved through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs). nih.govnih.gov By inhibiting these kinases, the compounds disrupt the signaling pathways that drive uncontrolled cell growth. nih.gov
Research has identified specific derivatives with broad-spectrum anticancer activity. One such compound, 6n, showed an average growth inhibition of 43.9% across 56 different cancer cell lines. nih.govresearchgate.net Another derivative, compound 6p, displayed significant activity against specific lung carcinoma and renal cancer cell lines. nih.gov These findings underscore the potential of the pyrazolo[1,5-a]pyrimidine scaffold in the development of new anticancer therapies. nih.govresearchgate.net
Table 1: Anticancer Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Cancer Cell Line(s) | Observed Effect | Reference |
| Compound 46 | MCF-7, HepG-2, HCT-116 | 36.72% apoptosis rate, G2/M cell cycle arrest | mdpi.com |
| Compound 6n | NCI-60 panel (56 lines) | Mean growth inhibition of 43.9% | nih.govresearchgate.net |
| Compound 6o | Leukemia (CCRF-CEM) | 83.85% growth inhibition | nih.gov |
| Compound 6p | Lung Carcinoma (HOP-92, NCI-H460), Renal Cancer (ACHN) | Significant growth inhibition (up to 71.8%) | nih.gov |
| Compound 11g | CNS Cancer (SNB-75) | 69.53% growth inhibition | nih.gov |
Modulation of Cyclic Nucleotide Signaling Pathways (e.g., cGMP in PDE2A inhibition)
The pyrazolo[1,5-a]pyrimidine scaffold has been investigated for its ability to modulate cellular signaling pathways controlled by cyclic nucleotides like cAMP and cGMP. This modulation is often achieved by inhibiting phosphodiesterases (PDEs), the enzymes responsible for the degradation of these important second messengers. While specific research on this compound as a PDE2A inhibitor is not extensively detailed in the provided results, the broader class of pyrazolo[1,5-a]pyrimidines has been identified as inhibitors of other PDE isoforms, such as PDE4. rsc.org Inhibition of these enzymes leads to an increase in intracellular levels of cAMP or cGMP, which in turn affects a multitude of physiological processes.
Furthermore, compounds with the pyrazolo[1,5-a]pyrimidine core have been identified as potent and selective inhibitors of other kinases involved in cell signaling, such as Pim-1 kinase. nih.gov The inhibition of Pim-1 by these compounds has been shown to suppress the phosphorylation of downstream targets, demonstrating cellular activity mediated through this pathway. nih.gov This indicates that the scaffold can interact with various key regulators of cellular signaling, even if the specific interaction with PDE2A is yet to be fully elucidated.
Effects on Peptidoglycan Pathway (Antimicrobial)
This compound derivatives have emerged as a promising class of antimicrobial agents. researchgate.net Their mechanism of action can involve the disruption of essential bacterial processes, including the synthesis of the cell wall. The bacterial cell wall, which contains peptidoglycan, is crucial for maintaining cell integrity, and its disruption leads to bacterial lysis. researchgate.net
One of the key targets in the peptidoglycan synthesis pathway is the enzyme MurA. researchgate.net By inhibiting this enzyme, pyrazolo[1,5-a]pyrimidine derivatives can effectively halt the production of the bacterial cell wall, representing a potent strategy against both Gram-positive and Gram-negative bacteria. researchgate.net Additionally, some derivatives have been shown to act as inhibitors of RNA polymerase, another critical enzyme for bacterial survival. nih.gov The ability to target fundamental pathways like peptidoglycan and RNA synthesis makes these compounds valuable candidates in the effort to combat microbial resistance. researchgate.netnih.gov Studies have demonstrated that certain synthesized derivatives exhibit significant antibacterial activity, sometimes superior to existing antibiotics against various bacterial strains. mdpi.com
Resistance Mechanisms and Strategies for Overcoming Them
A significant challenge in modern medicine is the emergence of drug resistance in both cancer and infectious diseases. The development of novel compounds based on the this compound scaffold is a key strategy to address this issue.
Addressing Drug Resistance in Tuberculosis
Tuberculosis (TB) treatment is increasingly complicated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. plos.org this compound derivatives have shown significant promise in this area, with several analogues demonstrating potent bactericidal efficacy against these resistant strains. plos.orgresearchgate.net
A key target for these compounds in M. tuberculosis is the mycolic acid transporter MmpL3 (Mycobacterial membrane protein Large 3), which is essential for the formation of the mycobacterial cell wall. plos.orgresearchgate.net By inhibiting MmpL3, these compounds disrupt the transport of trehalose (B1683222) monomycolate (TMM), a crucial component of the cell wall, leading to bacterial death. plos.org Researchers have designed and synthesized series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) (a related scaffold) hybrids that exhibit excellent potency against drug-susceptible and drug-resistant TB strains, with some compounds showing minimum inhibitory concentrations (MIC) in the low nanomolar range. nih.govnih.gov
**Table 2: Activity of Pyrazolo[1,5-a]pyridine-3-carboxamide Hybrid Against *M. tuberculosis***
| Compound/Strain | H37Rv (susceptible) | Drug-Resistant Strains | Reference |
| Hybrid 7 | MIC: 0.006 µg/mL | MIC: 0.003–0.014 µg/mL | nih.gov |
Overcoming Mutations in Trk Inhibitors
Tropomyosin receptor kinase (Trk) inhibitors are a class of targeted cancer therapies, but their efficacy can be limited by the development of secondary mutations in the TRK genes. mdpi.comnih.gov The pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in creating next-generation Trk inhibitors designed to overcome this acquired resistance. nih.govresearchgate.net
Clinical resistance often arises from mutations in specific regions of the Trk kinases, such as the solvent front, xDFG motif, and gatekeeper regions. nih.gov Scientists have engineered novel 3-pyrazolyl-substituted pyrazolo[1,5-a]pyrimidine derivatives that demonstrate high potency against these mutated kinases. nih.gov For example, compound 5n was found to be significantly more potent than the second-generation inhibitor selitrectinib (B610772) against several clinically relevant TRKA mutations. nih.gov This compound also showed substantial tumor growth inhibition in mouse models with both wild-type and mutated TRKA, highlighting its potential to treat patients who have developed resistance to earlier Trk inhibitors. nih.gov
Table 3: Inhibitory Activity of Compound 5n Against Resistant TRKA Mutations
| TRKA Mutation | Compound 5n IC₅₀ (nM) | Selitrectinib IC₅₀ (nM) | Fold Increase in Potency | Reference |
| TRKAG667C | 2.3 | 12.6 | ~5.4x | nih.gov |
| TRKAF589L | 0.4 | 5.8 | ~14.5x | nih.gov |
| TRKAG595R | 0.5 | 7.6 | ~15.2x | nih.gov |
Preclinical Efficacy and Pharmacological Assessment
In Vitro Biological Evaluation
The in vitro assessment of pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives has revealed a broad spectrum of biological activities, ranging from antimicrobial to anticancer effects. These studies are crucial for identifying lead compounds and understanding their mechanism of action at a cellular level.
Antimicrobial Efficacy
Derivatives of the this compound scaffold have been evaluated for their efficacy against a range of pathogenic bacteria. Studies have demonstrated that specific substitutions on the core structure can lead to potent antimicrobial activity.
For instance, a series of novel pyrazolo[1,5-a]pyrimidines, including carboxamide derivatives, were synthesized and tested for their antimicrobial properties. nih.gov Two compounds in particular, designated 5a and 16d, were found to be more potent than the standard antibiotic tetracycline (B611298) against Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Another study highlighted that N-phenylthis compound showed good antibacterial activity against Escherichia coli. nih.gov Furthermore, research into tetrahydrothis compound (THPP) analogues identified potent activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG. mdpi.comresearchgate.net
The following table summarizes the antimicrobial activity of selected pyrazolo[1,5-a]pyrimidine (B1248293) derivatives.
| Compound/Derivative | Target Organism | Activity | Reference |
| Compound 5a | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | More potent than tetracycline | nih.gov |
| Compound 16d | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | More potent than tetracycline | nih.gov |
| N-phenylthis compound | Escherichia coli | Good antibacterial activity | nih.gov |
| Tetrahydrothis compound (THPP) analogues | Mycobacterium tuberculosis, Mycobacterium bovis BCG | Potent activity | mdpi.comresearchgate.net |
Anticancer Cytotoxicity Against Human Cancer Cell Lines
The cytotoxic potential of this compound derivatives against various human cancer cell lines has been a major focus of research. These compounds have demonstrated significant dose-dependent cytotoxic activities. nih.gov
A study focusing on new pyrazolo[1,5-a]pyrimidine analogues reported notable antitumor efficacy against breast (MCF-7), liver (HepG2), and lung (A549) cancer cell lines. nih.gov One derivative, Compound 4d, showed particularly potent activity, with IC50 values of 0.72 µM against MCF-7 and 0.14 µM against HepG2, which were superior to the reference drug doxorubicin. nih.gov The same compound also exhibited significant activity against the A549 lung cancer cell line with an IC50 of 2.33 µM. nih.gov
Other research has confirmed the broad-spectrum anticancer activity of this class of compounds. Derivatives have been tested against colon cancer (HCT-116) and ovarian cancer (A2780) cell lines, with some exhibiting more potent cytotoxicity than the standard drug Etoposide. nih.gov Anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates have also been synthesized and shown to have antiproliferative activity in cervical cancer cells (HeLa and SiHa). researchgate.net
The table below presents the in vitro cytotoxicity (IC50 values) of representative pyrazolo[1,5-a]pyrimidine derivatives.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference |
| Compound 4d | MCF-7 (Breast) | 0.72 | nih.gov |
| Compound 4d | HepG2 (Liver) | 0.14 | nih.gov |
| Compound 4d | A549 (Lung) | 2.33 | nih.gov |
| Doxorubicin (Reference) | MCF-7 (Breast) | 2.28 | nih.gov |
| Doxorubicin (Reference) | HepG2 (Liver) | 3.67 | nih.gov |
| Doxorubicin (Reference) | A549 (Lung) | 2.62 | nih.gov |
| Thieno[2,3-d]pyrimidine Derivative 1e | A549 (Lung) | 0.00279 | researchgate.net |
| Thieno[2,3-d]pyrimidine Derivative 1e | HCT116 (Colon) | 0.00669 | researchgate.net |
| Thieno[2,3-d]pyrimidine Derivative 1e | MCF-7 (Breast) | 0.00421 | researchgate.net |
Enzymatic Assays (IC50, Ki Values)
Enzymatic assays have been instrumental in elucidating the mechanisms of action for this compound derivatives. These compounds have been identified as potent inhibitors of various kinases and other enzymes critical to cellular processes.
Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against Tropomyosin receptor kinase A (TrkA), with IC50 values in the nanomolar range (1-100 nM). rsc.org The presence of a carboxamide group at the third position was found to be crucial for this enhanced activity. rsc.org
In other studies, derivatives have been developed as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), with IC50 values as low as 18 nM. The pyrazolo[1,5-a]pyrimidine scaffold has also been optimized to yield highly selective inhibitors of Casein Kinase 2 (CK2), with one compound (IC20) showing a KD of 12 nM and an IC50 of 8 nM for CK2α. Additionally, a pyrazolo[1,5-a]pyrimidine-based compound was identified as an aryl hydrocarbon receptor (AHR) antagonist with an IC50 of 650 nM, which was further optimized to a potency of 31 nM. Other enzymatic targets include α-amylase and α-glucosidase, where derivatives have shown significant inhibitory effects.
The table below summarizes the enzymatic inhibitory activity of various pyrazolo[1,5-a]pyrimidine derivatives.
| Compound/Derivative | Enzyme Target | Activity Value | Activity Type | Reference |
| Macrocyclic Derivatives | TrkA | 1 - 100 nM | IC50 | rsc.org |
| Compound 6 (CPL302415) | PI3Kδ | 18 nM | IC50 | |
| Compound IC20 (31) | CK2α | 8 nM | IC50 | |
| Compound IC20 (31) | CK2 | 12 nM | KD | |
| Compound 7a | Aryl Hydrocarbon Receptor (AHR) | 31 nM | IC50 | |
| Compound 24 (CFI-402257) | TTK | 0.1 nM | Ki | |
| Compound 3l | α-amylase | 72.91% | % Inhibition | |
| Compound 4 | α-glucosidase | 15.2 µM | IC50 |
In Vitro Phototoxicity Assessment
While pyrazolo[1,5-a]pyrimidine derivatives are noted for their significant photophysical properties and potential for optical applications, specific studies detailing their in vitro phototoxicity assessment were not identified in the reviewed literature.
In Vivo Pharmacological Studies
The promising in vitro results of this compound derivatives have led to their evaluation in in vivo models to assess their pharmacological effects and target engagement in a whole-organism context.
Target Engagement and Pharmacodynamic Effects
In vivo studies have successfully demonstrated the therapeutic potential of this class of compounds. Optimized leads from the tetrahydrothis compound (THPP) series were evaluated for in vivo efficacy in mice infected with Mycobacterium tuberculosis. mdpi.comresearchgate.net The compounds were shown to engage their intended target, the essential MmpL3 transporter, which was confirmed through the sequencing of resistant mutants. mdpi.comresearchgate.net This target engagement resulted in a significant pharmacodynamic effect, with the compounds causing a reduction of over 2 logs in bacterial colony-forming unit (cfu) counts in the lungs of the infected mice. mdpi.comresearchgate.net
In the context of oncology, a pyrazolo[1,5-a]pyrimidine derivative designated CFI-402257, a potent Threonine Tyrosine Kinase (TTK) inhibitor, was tested in a colorectal cancer xenograft model. The compound demonstrated a dose-dependent increase in tumor growth inhibition, highlighting its pharmacodynamic effect in a cancer model. This in vivo activity, coupled with its high selectivity and oral bioavailability, positioned it as a candidate for further preclinical development.
Evaluation in Preclinical Models of Disease (e.g., Cognitive Impairment, Pain, Cancer)
Derivatives of this compound have been evaluated across several disease models, with the most extensive research focused on oncology.
Cancer
The antiproliferative effects of pyrazolo[1,5-a]pyrimidine derivatives are widely documented, showing promise as potent anticancer agents. nih.gov These compounds function through various mechanisms, most notably as inhibitors of protein kinases that are crucial for tumor development and progression. nih.govresearchgate.net
Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines act as ATP-competitive and allosteric inhibitors of multiple protein kinases. nih.gov Key targets include Cyclin-Dependent Kinases (CDKs), B-Raf, Threonine Tyrosine Kinase (TTK), and Tropomyosin Receptor Kinases (Trks). nih.govnih.govmdpi.com
One derivative, identified as 4k (BS-194), proved to be a potent inhibitor of CDK1, CDK2, and CDK9 and demonstrated significant antitumor effects in human tumor xenograft models following oral administration. ox.ac.uk
Another compound, CFI-402257, is a potent and selective TTK inhibitor that showed efficacy in breast cancer xenografts. nih.gov
Derivatives have also been identified as inhibitors of B-Raf kinase, a key player in the signaling pathway of melanoma and other cancers. nih.gov
In the context of solid tumors, pyrazolo[1,5-a]pyrimidine-based molecules are effective inhibitors of Trk kinases, with some marketed drugs featuring this core structure. mdpi.com One such compound, LPM4870108, showed significant tumor growth inhibition in mouse xenograft models. mdpi.com
Cell Line Studies: The cytotoxic activity of these compounds has been confirmed across a multitude of human cancer cell lines. Research has demonstrated efficacy against lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), HepG-2 (liver cancer), and others. researchgate.netekb.eg For instance, compound 5b, a derivative with a methoxy (B1213986) group, showed potent activity against the HCT-116 cell line with an IC50 value of 8.64 µM. ekb.eg A separate series of derivatives also showed high potency against HCT-116, with compound 14a having an IC50 of 0.0020 μM. eurjchem.com
| Compound/Derivative Class | Target/Mechanism | Preclinical Model | Observed Efficacy | Source |
|---|---|---|---|---|
| CFI-402257 | TTK Inhibitor | Breast Cancer Xenografts | Inhibition of tumor growth | nih.gov |
| 4k (BS-194) | CDK1, CDK2, CDK9 Inhibitor | Human Tumor Xenografts | Inhibited tumor growth and suppressed CDK substrate phosphorylation | ox.ac.uk |
| LPM4870108 | Pan-Trk Kinase Inhibitor | TrkAWT and TrkAG667C Xenograft Mouse Models | Tumor growth inhibition rates of 97% and 73% | mdpi.com |
| Derivative 5b | Cytotoxicity (Mechanism under investigation) | HCT-116 (Colon) & HepG-2 (Liver) Cell Lines | IC50 = 8.64 µM (HCT-116); IC50 = 12.76 µM (HepG-2) | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine-3-carboxylates | B-Raf Kinase Inhibitor | Biochemical Assays | Identified as potent B-Raf inhibitors | nih.gov |
Cognitive Impairment
The potential of pyrazolo[1,5-a]pyrimidine derivatives in treating neurodegenerative diseases like Alzheimer's has been explored in preliminary studies. researchgate.netsemanticscholar.org Research has focused on their ability to inhibit key enzymes implicated in the disease's pathology.
Enzyme Inhibition: In vitro assays demonstrated that certain pyrazolo[1,5-a]pyrimidine derivatives can inhibit acetylcholinesterase (AChE), an enzyme central to Alzheimer's disease. nih.gov Compound 3l, for example, showed an AChE inhibition of 62.80 ± 0.06%. nih.gov These findings suggest a potential role for this chemical class in managing cognitive decline. semanticscholar.orgnih.gov
Pain
The broader class of pyrazolo[1,5-a]pyrimidines has been recognized for its analgesic properties. researchgate.net However, specific preclinical studies detailing the efficacy of the 3-carboxamide derivatives in established pain models are less extensively documented in the reviewed literature. The recognized anti-inflammatory activity of related scaffolds, such as pyrazolo[1,5-a]quinazolines which inhibit MAP kinases, suggests a plausible mechanism for potential analgesic effects. mdpi.com
Assessment of Brain Penetration
The ability of a compound to cross the blood-brain barrier (BBB) is critical for its efficacy in treating central nervous system (CNS) disorders. The assessment of brain penetration for this compound derivatives has yielded mixed results, indicating that this property is highly dependent on the specific substitutions on the core scaffold.
Oral Bioavailability: Some compounds in this class have demonstrated good oral bioavailability, which is a prerequisite for CNS activity. For example, the CDK inhibitor 4k (BS-194) was found to be orally bioavailable in mice, suggesting it can pass through biological membranes effectively. ox.ac.uk
P-glycoprotein (P-gp) Efflux: The P-gp transporter is a major component of the BBB that actively removes foreign substances from the brain. For a series of pyrazolo[1,5-a]pyrimidine derivatives developed as neuropeptide Y1 receptor (NPY Y1R) antagonists, efforts to identify analogues with low P-gp efflux in mice were not successful. researchgate.net This indicates that for some derivatives, the BBB can present a significant obstacle.
Computational Predictions: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been used to estimate the pharmacokinetic properties of newly synthesized derivatives, which would include calculations related to BBB penetration. semanticscholar.orgnih.gov These computational tools help guide the design of new compounds with a higher probability of reaching CNS targets.
Toxicity and Biocompatibility Considerations (General Class)
The general class of pyrazolo[1,5-a]pyrimidines has been noted for its favorable biocompatibility, which has contributed to the successful development of several commercialized drugs. nih.gov However, as with any pharmacologically active class of compounds, toxicity is a consideration and is highly dependent on the specific molecular structure.
General Biocompatibility: The pyrazolo[1,5-a]pyrimidine scaffold is considered a "privileged" structure in medicinal chemistry, in part due to the generally lower toxicity levels observed for many of its derivatives. nih.gov
Cytotoxicity Studies: While highly effective against cancer cells, many therapeutic derivatives show selectivity, exhibiting low cytotoxicity against non-cancerous cell lines. For example, a series of antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides showed low or no cytotoxicity against Vero (mammalian kidney) cells. nih.gov Another hybrid compound also demonstrated very low cytotoxicity in preclinical evaluations. nih.gov
Persisting Challenges: Despite these positive findings, off-target effects and toxicity remain potential challenges in the development of pyrazolo[1,5-a]pyrimidine-based drugs. nih.gov
Hazard Classification: The parent, unsubstituted compound, Pyrazolo[1,5-a]pyrimidine, has GHS hazard classifications indicating it can be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. nih.gov These classifications apply to the core structure and may be altered by the addition of functional groups in its derivatives.
Advanced Characterization Techniques and Structural Analysis
Spectroscopic Characterization of Synthesized Compounds
Spectroscopic analysis is fundamental to confirming the successful synthesis and purity of Pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives. Techniques such as Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are routinely employed to verify the chemical structures of these compounds. researchgate.netresearchgate.netpsu.edu
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the characteristic functional groups present in the synthesized molecules. The IR spectra of this compound derivatives typically exhibit distinct absorption bands that confirm the presence of key structural features. For instance, the spectrum of 5-((2-Aminoethylamino)methyl)-7-(4-bromoanilino)-3-cyanopyrazolo[1,5-a]pyrimidine shows characteristic peaks at 3447 cm⁻¹ (N-H stretching), 2922 cm⁻¹ (C-H stretching), 2221 cm⁻¹ (C≡N stretching of the cyano group), and 1621-1536 cm⁻¹ (C=N and C=C stretching within the aromatic rings). researchgate.net The presence of the carboxamide group would be indicated by characteristic N-H stretching and C=O stretching (amide I) bands. researchgate.netresearchgate.net
Table 1: Representative IR Spectral Data for a Pyrazolo[1,5-a]pyrimidine (B1248293) Derivative researchgate.net
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 3447.0 | N-H stretching |
| 2922.2 | Aliphatic C-H stretching |
| 2221.1 | C≡N (cyano) stretching |
| 1621.1 - 1536.8 | C=N and C=C stretching (aromatic rings) |
| 1479.7 | C-H bending |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their structure. researchgate.netpsu.edu Techniques like Electrospray Ionization (ESI-MS) are commonly used to generate molecular ions. researchgate.netnih.gov For example, a series of N-aryl pyrazolo[1,5-a]pyrimidine derivatives showed the expected molecular ion peaks (M+1)⁺ in their mass spectra, confirming their respective molecular weights. researchgate.net The fragmentation pathways of pyrimidine-based heterocycles often involve the successive loss of functional groups followed by the decomposition of the ring structures, providing characteristic fragment ions that support the proposed structures. sapub.org
Table 2: ESI-MS Data for Selected Pyrazolo[1,5-a]pyrimidine Derivatives researchgate.net
| Compound | Molecular Formula | Calculated Mass (M) | Found Mass [M+H]⁺ |
|---|---|---|---|
| Derivative A | C₃₉H₄₄N₉O₆S | 759.7 | 759.5 |
| Derivative B | C₄₃H₄₇N₈O₆ | 801.8 | 801.6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule. researchgate.netresearchgate.net
¹³C-NMR spectra provide complementary information by showing signals for each unique carbon atom in the molecule. researchgate.netresearchgate.net The chemical shifts of the carbon atoms in the fused ring system are characteristic of their electronic environment. For example, in the parent pyrazolo[1,5-a]pyrimidine system, C-3 and C-6 are found at lower frequencies (δ 96.86 and 107.66, respectively), while the other ring carbons (C-2, C-5, C-7) are in closer proximity. lookchem.com The carbonyl carbon of the carboxamide group typically appears significantly downfield. researchgate.net
Table 3: Example ¹H and ¹³C NMR Data for a Substituted Pyrazolo[1,5-a]pyrimidine nih.gov
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
|---|---|---|
| ¹H NMR | 8.50 | s, H-2 |
| 7.08 | s, H-6 | |
| 4.27 | q, OCH₂ | |
| 2.69 | s, 7-CH₃ | |
| 2.56 | s, 5-CH₃ | |
| 1.30 | t, CH₃ of ethyl | |
| ¹³C NMR | 162.29 | C-5 |
| 161.78 | C=O (carboxamide) | |
| 147.00 | C-3a | |
| 146.59 | C-7 | |
| 146.43 | C-2 | |
| 110.64 | C-6 | |
| 100.79 | C-3 | |
| 59.33 | OCH₂ | |
| 24.50 | 5-CH₃ | |
| 16.53 | 7-CH₃ |
X-ray Diffraction Analysis for Single Crystal Structure Confirmation
While spectroscopic methods provide robust evidence for molecular structure, single-crystal X-ray diffraction analysis offers unambiguous confirmation of the atomic connectivity and three-dimensional arrangement in the solid state. researchgate.netresearchgate.net This technique has been used to definitively confirm the structures of various pyrazolo[1,5-a]pyrimidine derivatives. nih.gov The analysis provides precise bond lengths, bond angles, and torsion angles, confirming the planarity of the fused heterocyclic ring system. researchgate.netmdpi.com Furthermore, it reveals details about the crystal packing, including intermolecular interactions like hydrogen bonding and π–π stacking, which influence the material's solid-state properties. researchgate.netnih.gov
Crystallographic Studies for Ligand-Target Binding Modes
Understanding how this compound derivatives interact with their biological targets is crucial for rational drug design. X-ray crystallography of ligand-protein complexes provides atomic-level insights into these binding modes. mdpi.com By co-crystallizing a compound with its target protein, researchers can visualize the precise orientation of the inhibitor within the active site. mdpi.com
These studies reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and arene-cation interactions, that are responsible for the ligand's affinity and selectivity. mdpi.comresearchgate.net For example, docking studies based on available crystallographic data for PI3Kδ have shown that the morpholine (B109124) group at position 7 of the pyrazolo[1,5-a]pyrimidine core can form a critical hydrogen bond with the Val-828 residue in the hinge region of the enzyme, an interaction vital for inhibitory activity. mdpi.com Similarly, indole (B1671886) substituents at the C(5) position have been suggested to form an additional hydrogen bond with Asp-787, enhancing selectivity. mdpi.com This structural information is invaluable for structure-activity relationship (SAR) studies and for optimizing lead compounds to improve their potency and selectivity as, for example, aryl hydrocarbon receptor (AHR) antagonists or kinase inhibitors. mdpi.comrsc.org
Therapeutic Applications and Future Directions
Current Status of Pyrazolo[1,5-a]pyrimidine-3-carboxamide Derivatives in Drug Discovery
The versatility of the pyrazolo[1,5-a]pyrimidine (B1248293) core has enabled its application across diverse therapeutic areas, from oncology to central nervous system disorders. researchgate.net The structure's ability to interact with various biological targets, especially protein kinases, has established it as a cornerstone for the development of targeted therapies. nih.govrsc.org
Several drugs incorporating the pyrazolo[1,5-a]pyrimidine scaffold have received regulatory approval and are available on the market. These agents underscore the clinical and commercial significance of this chemical class. A significant number of these are kinase inhibitors used in precision oncology. researchgate.netmdpi.com
Indiplon : A non-benzodiazepine sedative-hypnotic agent, Indiplon was developed for the treatment of insomnia. It contains a pyrazolo[1,5-a]pyrimidine core and functions as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA.
Dorsomorphin : While not a therapeutic drug for patient use, Dorsomorphin is a widely marketed and utilized research compound. nih.govbyu.edu It is a potent and selective inhibitor of AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) signaling. nih.govmcw.edu Its utility in preclinical studies has been crucial for elucidating cellular pathways related to metabolism, cell differentiation, and disease, demonstrating the scaffold's potential to target diverse enzyme classes.
Larotrectinib : A first-in-class, highly selective inhibitor of Tropomyosin receptor kinases (TRKA, TRKB, and TRKC). mdpi.com Larotrectinib is approved for the treatment of adult and pediatric patients with solid tumors that have a neurotrophic receptor tyrosine kinase (NTRK) gene fusion. mdpi.com The pyrazolo[1,5-a]pyrimidine core is essential for its binding to the kinase hinge region. nih.gov
Entrectinib : Another TRK inhibitor that also targets ROS1 and ALK kinases. Entrectinib is a tumor-agnostic therapy approved for patients with NTRK gene fusion-positive solid tumors and for those with ROS1-positive non-small cell lung cancer (NSCLC). mdpi.com
Repotrectinib : A next-generation kinase inhibitor designed to target ROS1 and TRK kinases, Repotrectinib is also active against mutations that confer resistance to first-generation inhibitors. researchgate.net It was approved by the FDA in late 2023. researchgate.netmdpi.com
Selitrectinib (B610772) : Developed to overcome acquired resistance to first-generation TRK inhibitors, Selitrectinib is a highly potent and selective next-generation TRK inhibitor. mdpi.com It is particularly effective against solvent front and gatekeeper mutations that can emerge during treatment with other TRK inhibitors. researchgate.net
| Drug Name | Core Structure | Primary Target(s) | Therapeutic Area |
|---|---|---|---|
| Indiplon | Pyrazolo[1,5-a]pyrimidine | GABA-A Receptor | Insomnia |
| Dorsomorphin | Pyrazolo[1,5-a]pyrimidine | AMPK, BMP Receptors | Research Compound |
| Larotrectinib | Pyrazolo[1,5-a]pyrimidine | TRKA, TRKB, TRKC | Oncology (NTRK+ Tumors) |
| Entrectinib | Pyrazolo[1,5-a]pyrimidine | TRKA/B/C, ROS1, ALK | Oncology (NTRK+, ROS1+ Tumors) |
| Repotrectinib | Pyrazolo[1,5-a]pyrimidine | TRKA/B/C, ROS1 | Oncology (NTRK+, ROS1+ Tumors) |
| Selitrectinib | Pyrazolo[1,5-a]pyrimidine | TRKA, TRKB, TRKC | Oncology (Resistant NTRK+ Tumors) |
Beyond marketed drugs, numerous derivatives of pyrazolo[1,5-a]pyrimidine are actively being investigated in clinical trials. These compounds often represent next-generation agents with improved selectivity, potency, or the ability to overcome drug resistance. For instance, various macrocycle-based analogs and other TRK inhibitors featuring the pyrazolo[1,5-a]pyrimidine core are currently in clinical development to address resistance to first- and second-generation agents. researchgate.netmdpi.com
Additionally, the scaffold's potential as a phosphoinositide 3-kinase (PI3K) inhibitor has been explored. Derivatives of pyrazolo[1,5-a]pyrimidine have been developed as selective PI3Kδ inhibitors, which are promising for the treatment of inflammatory and autoimmune diseases. mdpi.com Some of these compounds have advanced into clinical phases of development.
Emerging Therapeutic Areas for this compound Research
Preclinical research continues to uncover new therapeutic opportunities for this compound derivatives. The structural versatility of the scaffold allows for its adaptation to target a growing list of proteins implicated in a variety of pathologies. researchgate.net
The pyrazolo[1,5-a]pyrimidine scaffold has been identified as a promising starting point for developing treatments for complex neurological conditions.
Alzheimer's Disease : Research has focused on this compound derivatives as potential agents for treating Alzheimer's disease and other cognitive disorders. A patented series of compounds has been shown to inhibit the interaction between fibrinogen and amyloid-β, a key pathological process in the disease, suggesting a novel mechanism for reducing neuroinflammation and cognitive decline. wipo.int Other related pyrimidine (B1678525) structures have also been investigated for their ability to reduce amyloid-β production and inhibit key enzymes like DYRK1A/DYRK1B, which are implicated in Alzheimer's pathology. semanticscholar.org
Schizophrenia and other CNS disorders : The psychopharmacological potential of this scaffold has been noted, with early research indicating its utility as a CNS agent. mdpi.comresearchgate.net While specific applications in schizophrenia are still emerging, the scaffold's ability to modulate key receptors and kinases in the brain makes it an attractive platform for designing novel antipsychotics or cognitive enhancers.
Derivatives of pyrazolo[1,5-a]pyrimidine are being actively investigated for their anti-inflammatory properties. nih.gov This activity often stems from their ability to inhibit protein kinases that are critical to the inflammatory cascade.
Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can act as potent and selective inhibitors of PI3Kδ, a kinase primarily expressed in hematopoietic cells that plays a crucial role in the function of the immune system. mdpi.com Overactivity of PI3Kδ is linked to various inflammatory and autoimmune diseases, making its inhibition a promising therapeutic strategy. mdpi.com Furthermore, related pyrazolo-fused heterocyclic structures containing the 3-carboxamide moiety have been found to inhibit mitogen-activated protein kinases (MAPKs) such as JNK, which are central mediators of the inflammatory response. mdpi.comresearchgate.net
The pyrazolo[1,5-a]pyrimidine scaffold has demonstrated a broad spectrum of antimicrobial activity, positioning it as a valuable template for the development of new treatments for infectious diseases. researchgate.net
Antibacterial Activity : Specific this compound derivatives have shown potent in vitro activity against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.net Research has also explored related pyrazolo[1,5-a]pyrimidine structures as novel agents against Mycobacterium tuberculosis, including drug-resistant strains. acs.org
Antifungal Activity : In screening studies, several this compound compounds displayed significant antifungal effects. One derivative exhibited superior potency against the plant-pathogenic fungus Fusarium oxysporum when compared to the established antifungal drug Amphotericin B. researchgate.net
Antiviral Activity : While much of the antiviral research has focused on the isomeric pyrazolo[3,4-d]pyrimidine core, which mimics natural purines, the broader pyrazolo[1,5-a]pyrimidine class has also been recognized for its antiviral potential. nih.govasm.org Further exploration is underway to identify specific derivatives with potent activity against a range of viral pathogens.
Challenges and Future Perspectives in Development
The pyrazolo[1,5-a]pyrimidine scaffold is a foundational structure in medicinal chemistry, leading to several approved drugs. mdpi.comnih.gov However, the development of new therapeutic agents based on this core, including this compound, faces ongoing challenges such as drug resistance, off-target effects, and the need for improved physicochemical properties. nih.gov Future research is directed at overcoming these hurdles by exploring novel mechanisms, optimizing synthesis, enhancing molecular properties, and investigating new structural frameworks like macrocycles.
While pyrazolo[1,5-a]pyrimidines are well-established as kinase inhibitors, a significant future direction is the exploration of novel mechanisms of action to address new therapeutic targets and overcome resistance. nih.gov This scaffold's versatility allows it to be adapted to inhibit proteins beyond the typical kinase families. nih.govnih.gov
Researchers are designing pyrazolo[1,5-a]pyrimidine derivatives that function as allosteric inhibitors, which can offer greater selectivity compared to traditional ATP-competitive inhibitors. nih.gov Another novel area is the development of these compounds as antagonists for non-kinase targets. A notable example is the discovery of pyrazolo[1,5-a]pyrimidine-based antagonists for the Aryl Hydrocarbon Receptor (AHR), a transcription factor involved in cancer immunology. rsc.org High-throughput virtual screening and subsequent optimization have led to potent AHR antagonists, opening new avenues for cancer therapy. rsc.org
The pyrazolo[1,5-a]pyrimidine core has also been integrated into inhibitors for other enzyme classes, demonstrating its broad applicability. nih.gov For instance, derivatives have been developed as phosphoinositide 3-kinase (PI3K) inhibitors, which are crucial in regulating immune cell functions. nih.govmdpi.com The structural diversity of the pyrazolo[1,5-a]pyrimidine system allows chemists to explore different binding modes and mechanisms, enhancing the potential to discover drugs with unique therapeutic actions. nih.gov
A key challenge in the development of this compound derivatives is the need for efficient, scalable, and environmentally friendly synthetic methods. nih.gov Traditional multi-step syntheses can be time-consuming and generate significant waste. nih.govmdpi.com Future perspectives focus on green chemistry principles and process optimization.
Modern synthetic strategies aim to minimize the number of steps and reduce waste by employing one-pot reactions, multicomponent reactions, and microwave-assisted synthesis. nih.govnih.gov
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, often from hours to minutes, while increasing product yields. nih.gov It is considered a valuable tool for preparing these heterocyclic compounds with a reduced environmental footprint. nih.gov
Catalysis: The use of palladium-catalyzed cross-coupling reactions has enabled the introduction of diverse functional groups, enhancing the structural variety of the compounds. nih.gov Researchers are also exploring novel catalytic systems, such as rhodium catalysis for multicomponent synthesis, to improve efficiency. nih.gov
These advanced synthetic protocols are crucial for the cost-effective and sustainable production of these compounds for further research and clinical development. nih.govnih.gov
A central focus in the ongoing development of this compound analogs is the systematic optimization of their potency, target selectivity, and pharmacokinetic profiles. mdpi.comrsc.org Structure-activity relationship (SAR) studies are instrumental in guiding the rational design of new molecules with improved therapeutic potential. mdpi.comnih.gov
Key SAR insights have revealed that specific modifications to the pyrazolo[1,5-a]pyrimidine core can significantly impact biological activity:
Position 3 Carboxamide: The carboxamide group at the C-3 position is frequently crucial for potent inhibitory activity, particularly for Trk kinase inhibitors. mdpi.com Modifications to the amide substituent can be explored to maximize potency. mdpi.com
Substitutions on the Core: Introducing specific functional groups at various positions on the bicyclic ring system is a common strategy. For example, adding a morpholine (B109124) group can improve selectivity by minimizing off-target effects. mdpi.com In the context of PI3Kδ inhibitors, a morpholine ring at position 7 is vital for forming a critical hydrogen bond with the enzyme's hinge region. mdpi.com
Pharmacokinetic Enhancement: Improving properties like metabolic stability is a key challenge. One innovative approach has been the use of isotopic substitution, such as replacing a hydrogen atom with deuterium, which can lead to enhanced metabolic stability and a more favorable pharmacokinetic profile. mdpi.com
Potency Optimization: Systematic optimization has proven highly effective. In one study targeting the AHR, a pyrazolo[1,5-a]pyrimidine-based antagonist was improved from a starting IC₅₀ value of 650 nM to a highly potent 31 nM through methodical structural modifications. rsc.org
The table below summarizes key structural modifications and their effects on the biological properties of pyrazolo[1,5-a]pyrimidine derivatives based on published research.
| Target | Structural Modification | Effect | Reference |
|---|---|---|---|
| Trk Kinases | Carboxamide at C-3 position | Enhances inhibitory activity | mdpi.com |
| Trk Kinases | Morpholine group addition | Improves selectivity by reducing off-target effects | mdpi.com |
| Trk Kinases | Deuterium substitution in pyrrolidine (B122466) moiety | Improves pharmacokinetic properties (e.g., metabolic stability) | mdpi.com |
| PI3Kδ | Morpholine at C-7 position | Forms crucial hydrogen bond, essential for activity | nih.govmdpi.com |
| PI3Kδ | Carbonyl group at C-2 position | May enhance activity in certain derivatives | mdpi.com |
| Aryl Hydrocarbon Receptor (AHR) | Systematic optimization of substituents | Increased antagonistic potency from IC₅₀ 650 nM to 31 nM | rsc.org |
| Pim-1 Kinase | Aryl group at C-3 and amine at C-5 | Leads to nanomolar activity against the target kinase | researchgate.net |
To overcome challenges like acquired resistance to first-generation inhibitors, researchers are exploring novel structural scaffolds, with a particular focus on macrocyclic analogs of pyrazolo[1,5-a]pyrimidine. mdpi.com Macrocyclization connects two substitution points on the parent molecule, creating a large ring structure. This conformational constraint can offer significant advantages in drug design.
Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have demonstrated several benefits:
Improved Binding and Selectivity: The rigid conformation of macrocycles can lead to higher binding affinity and improved selectivity for the target protein by pre-organizing the molecule into an optimal binding conformation. mdpi.com
Overcoming Resistance: Macrocyclic drugs can be effective against resistance mutations that alter the shape of the target protein's binding pocket. For example, Selitrectinib (Loxo-195), a macrocyclic analog, has shown efficacy against resistance mutations that limit the effectiveness of first-generation Trk inhibitors. mdpi.com
Favorable Properties: The development of macrocyclic Trk inhibitors based on the pyrazolo[1,5-a]pyrimidine core has yielded compounds with potent activity, often in the nanomolar range. mdpi.com
Structure-activity relationship studies of these macrocycles have confirmed the importance of the C-3 carboxamide group for activity. mdpi.com The exploration of macrocyclic analogs represents a promising strategy to develop next-generation therapeutics with enhanced efficacy and the ability to combat drug resistance. mdpi.com
Q & A
Q. What are the standard synthetic routes for pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives, and how do reaction conditions influence product formation?
A widely used method involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core, followed by functionalization. For example, hydrazine hydrate reacts with enamines under varying conditions to yield either cyanopyrazoles or aminopyrazoles, depending on solvent polarity and temperature . A two-step approach includes pyrazole ring formation via cyclization, followed by condensation with enaminones in pyridine to introduce substituents at the 7-position . Key reagents include DMF for solubility and potassium carbonate for nucleophilic substitutions.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and regioselectivity, particularly distinguishing between C-5 and C-7 substitution patterns. Infrared (IR) spectroscopy identifies functional groups like carboxamide (C=O stretch at ~1650 cm⁻¹) and cyano groups (sharp peaks at ~2200 cm⁻¹). X-ray crystallography resolves ambiguities in molecular geometry, as demonstrated for compound 10f in antimicrobial studies . Elemental analysis and high-resolution mass spectrometry (HRMS) validate molecular formulas.
Q. What are common substituents on the pyrazolo[1,5-a]pyrimidine scaffold, and how do they influence reactivity?
Substituents at the 5-, 6-, and 7-positions are frequently modified. For instance:
- C-6 cyano groups (e.g., ethyl 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylate) enhance electrophilicity for nucleophilic substitutions .
- C-7 amino or benzamido groups improve solubility and enable hydrogen bonding in biological targets .
- C-2 aryl groups (e.g., phenyl) increase steric bulk, affecting binding affinity in kinase inhibitors .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize pyrazolo[1,5-a]pyrimidine-3-carboxamides for antimicrobial activity?
SAR analysis reveals that:
- 5-Amino substituents (e.g., compound 5a ) enhance Gram-positive antibacterial activity (MIC = 2 µg/mL against S. aureus) by interacting with bacterial DNA gyrase .
- Nitro groups at C-7 (e.g., 16d ) improve potency against P. aeruginosa by increasing membrane permeability .
- Hybridization with antipyrine via ultrasound-assisted synthesis reduces cytotoxicity while maintaining anti-inflammatory efficacy .
Q. What strategies resolve contradictory data in reaction outcomes during pyrazolo[1,5-a]pyrimidine synthesis?
Discrepancies in product formation (e.g., cyanopyrazoles vs. aminopyrazoles) arise from reaction conditions:
- Solvent polarity : Polar aprotic solvents (DMF) favor cyanopyrazole formation, while ethanol promotes aminopyrazoles .
- Catalyst selection : KHSO₄ under ultrasound irradiation improves regioselectivity in cyclization steps .
- Temperature control : Lower temperatures (0–5°C) minimize side reactions during enamine condensations .
Q. What in vivo models are used to evaluate pyrazolo[1,5-a]pyrimidine-3-carboxamides as antitubercular agents?
Advanced studies employ:
- Murine tuberculosis models infected with M. tuberculosis H37Rv, assessing bacterial load reduction in lungs and spleen .
- Pharmacokinetic profiling : Measuring oral bioavailability and blood-brain barrier penetration for CNS-targeted derivatives (e.g., c-Src inhibitor 7f ) .
- Resistance profiling : Testing against multidrug-resistant (MDR) strains to identify candidates with low efflux pump susceptibility .
Q. How do pyrazolo[1,5-a]pyrimidine-3-carboxamides inhibit tyrosine kinase 2 (TYK2) in autoimmune diseases?
Selective TYK2 inhibitors (e.g., NDI-034858 ) bind to the pseudokinase domain, blocking IL-23/IL-12 signaling. Key structural features include:
- 3-Carboxamide linkage for hydrogen bonding with kinase hinge residues.
- 7-Methylamino groups enhancing selectivity over JAK1-3 . In vivo efficacy is validated in psoriasis models via IL-17A suppression .
Methodological Considerations
- Data Interpretation : Conflicting biological activity between analogs (e.g., 5a vs. 10f ) may arise from crystallographic packing differences or assay conditions (e.g., broth microdilution vs. agar diffusion) .
- Experimental Design : Use orthogonal assays (e.g., enzymatic inhibition + whole-cell MIC) to confirm target engagement in antimicrobial studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
